molecular formula C11H14F2N2 B14846429 2-(3,5-Difluoro-benzyl)-piperazine

2-(3,5-Difluoro-benzyl)-piperazine

Cat. No.: B14846429
M. Wt: 212.24 g/mol
InChI Key: VEUCYZAOGHEBBH-UHFFFAOYSA-N
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Description

®-2-(3,5-Difluorobenzyl)-piperazine is a chiral compound that features a piperazine ring substituted with a 3,5-difluorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(3,5-Difluorobenzyl)-piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as ®-piperazine and 3,5-difluorobenzyl bromide.

    Nucleophilic Substitution: The key step involves a nucleophilic substitution reaction where ®-piperazine reacts with 3,5-difluorobenzyl bromide under basic conditions to form ®-2-(3,5-Difluorobenzyl)-piperazine.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of ®-2-(3,5-Difluorobenzyl)-piperazine may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the nucleophilic substitution reaction.

    Continuous Flow Chemistry: Implementing continuous flow chemistry techniques to enhance reaction efficiency and yield.

    Automated Purification Systems: Employing automated purification systems to streamline the purification process and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

®-2-(3,5-Difluorobenzyl)-piperazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where the 3,5-difluorobenzyl group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Substitution reactions often involve nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.

Major Products Formed

    Oxidation Products: N-oxides of ®-2-(3,5-Difluorobenzyl)-piperazine.

    Reduction Products: Reduced forms of the compound, such as amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

®-2-(3,5-Difluorobenzyl)-piperazine has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design and development.

    Biological Studies: It is used in biological studies to understand its interaction with biological targets.

    Pharmaceutical Research: The compound is explored for its potential therapeutic effects and as a lead compound in the development of new drugs.

    Industrial Applications: It is used in the synthesis of other complex molecules and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of ®-2-(3,5-Difluorobenzyl)-piperazine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at various receptors, enzymes, or ion channels, leading to modulation of biological processes. The exact mechanism depends on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-(3,5-Difluorobenzyl)-piperazine: The enantiomer of ®-2-(3,5-Difluorobenzyl)-piperazine with similar chemical properties but different biological activity.

    2-(3,5-Difluorobenzyl)-piperidine: A structurally similar compound with a piperidine ring instead of a piperazine ring.

    3,5-Difluorobenzylamine: A simpler analog with an amine group instead of a piperazine ring.

Uniqueness

®-2-(3,5-Difluorobenzyl)-piperazine is unique due to its chiral nature and the presence of both a piperazine ring and a 3,5-difluorobenzyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H14F2N2

Molecular Weight

212.24 g/mol

IUPAC Name

2-[(3,5-difluorophenyl)methyl]piperazine

InChI

InChI=1S/C11H14F2N2/c12-9-3-8(4-10(13)6-9)5-11-7-14-1-2-15-11/h3-4,6,11,14-15H,1-2,5,7H2

InChI Key

VEUCYZAOGHEBBH-UHFFFAOYSA-N

Canonical SMILES

C1CNC(CN1)CC2=CC(=CC(=C2)F)F

Origin of Product

United States

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